molecular formula C14H13N B1664220 9-Ethylcarbazole CAS No. 86-28-2

9-Ethylcarbazole

Cat. No.: B1664220
CAS No.: 86-28-2
M. Wt: 195.26 g/mol
InChI Key: PLAZXGNBGZYJSA-UHFFFAOYSA-N
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Description

9-Ethylcarbazole: is an aromatic heterocyclic organic compound with the molecular formula C₁₄H₁₃N . It is a derivative of carbazole, where an ethyl group is attached to the nitrogen atom at the 9th position. This compound is known for its potential use as a hydrogen storage material due to its ability to undergo reversible hydrogenation and dehydrogenation reactions .

Mechanism of Action

Target of Action

9-Ethylcarbazole, also known as N-Ethylcarbazole, primarily targets the Ferredoxin CarAc . This protein is part of the multicomponent carbazole 1,9a-dioxygenase (CARDO), which converts carbazole into 2-aminobiphenyl-2,3-diol .

Mode of Action

It is known that ferredoxin carac acts as a mediator in the electron transfer from carad to caraa . This suggests that this compound may interact with its target to influence this electron transfer process.

Biochemical Pathways

This compound has been found to affect several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . The p53 protein is a major tumor suppressor and is frequently mutated in many cancers . Therefore, the activation of the p53 pathway by this compound could have significant downstream effects on cell growth and survival.

Pharmacokinetics

It is known that the compound has a molecular weight of 19526 , which could influence its bioavailability and distribution within the body.

Result of Action

This compound has been found to have a selectively strong inhibitory activity against the growth of certain types of cells, such as melanoma cells . This inhibition is associated with an increase in cell apoptosis, which is linked to the upregulation of caspase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrogenation characteristics have been studied over a range of pressures . Additionally, the compound can be used as a plasticizer in guest-host polymers to yield highly efficient photorefractive polymer composites , suggesting that its action can be influenced by the presence of other compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethylcarbazole typically involves the alkylation of carbazole. One common method is the reaction of carbazole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Ethylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9-Ethylcarbazole is extensively studied for its hydrogen storage capabilities. It can reversibly absorb and release hydrogen, making it a potential candidate for hydrogen fuel storage systems .

Biology and Medicine: Research has shown that derivatives of this compound exhibit various biological activities, including anticancer, antibacterial, and antioxidant properties. These derivatives are being explored for their potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties .

Comparison with Similar Compounds

    Carbazole: The parent compound of 9-ethylcarbazole, known for its use in the synthesis of dyes and pharmaceuticals.

    9-Methylcarbazole: Similar to this compound but with a methyl group instead of an ethyl group.

    3-Bromo-9-ethylcarbazole: A halogenated derivative of this compound.

Uniqueness: Its ability to undergo reversible hydrogenation and dehydrogenation makes it a valuable compound for future energy solutions .

Properties

IUPAC Name

9-ethylcarbazole
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InChI

InChI=1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZXGNBGZYJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

49717-15-9
Record name 9H-Carbazole, 9-ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1052585
Record name 9-Ethylcarbazole
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brown chips or flakes; [Alfa Aesar MSDS]
Record name N-Ethylcarbazole
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CAS No.

86-28-2
Record name 9-Ethylcarbazole
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Record name 9-Ethylcarbazole
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Record name 9-Ethylcarbazole
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Record name 9H-Carbazole, 9-ethyl-
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Record name 9-Ethylcarbazole
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Record name 9-ethylcarbazole
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Record name 9-ETHYLCARBAZOLE
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Synthesis routes and methods I

Procedure details

Carbazole (4 g, 0.024 mol) was reacted with iodoethane by working in a similar manner to Example 1a).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 0.5-liter autoclave equipped with a stirrer was charged with carbazole (82.0 g), o-dichlorobenzene (100 g), ethyl chloride (40.2 g), 48% sodium hydroxide (73.9 g) and triethylamine (5 g). After the atmosphere in the autoclave was replaced with nitrogen gas, the autoclave was heated to the reaction temperature of 100° C. and the reaction mixture was stirred at the same temperature for 9 hours, while keeping the temperature. After completion of the reaction, the mixture was cooled to 50° C., and was transferred into a separatory funnel. The autoclave was washed with o-dichlorobenzene and water. The washings were combined with the reaction mass, and the combined mixture was separated. The separated organic layer was washed with a 25% sulfuric acid solution to neutralize base traces, and the water layer was removed by separation to give 273.0 g of an o-dichlorobenzene solution of N-ethylcarbazole. The analysis of this solution by chromatography revealed that the content of N-ethylcarbazole was 34.9% and the yield thereof was 99.6%.
Quantity
82 g
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100 g
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40.2 g
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73.9 g
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5 g
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Synthesis routes and methods IV

Procedure details

A 0.5-liter autoclave equipped with a stirrer was charged with carbazole (82.4 g), o-dichlorobenzene (100 g), ethyl chloride (40.2 g), 48% sodium hydroxide (55.8 g) and tributylamine (9.2 g). After the atmosphere in the autoclave was replaced with nitrogen gas, the autoclave was heated to the reaction temperature of 100° C. and the reaction mixture was stirred at the same temperature for 9 hours, while keeping the temperature. After completion of the reaction, the mixture was cooled to 50° C. The same procedures as those described in Example 1 gave 275.9 g of an o-dichlorobenzene solution of N-ethylcarbazole. The analysis of this solution by chromatography revealed that the content of N-ethylcarbazole was 32.9% and the yield thereof was 94.3%.
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82.4 g
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100 g
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275.9 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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